4-(1-pyrrolidinylcarbonothioyl)phenol
Overview
Description
4-(1-pyrrolidinylcarbonothioyl)phenol, commonly known as PCTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PCTP has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of PCTP is not fully understood. However, it has been suggested that PCTP may act as a reducing agent and antioxidant, which can scavenge free radicals and prevent oxidative damage. PCTP has also been shown to have antibacterial properties, which may be due to its ability to disrupt the bacterial cell membrane.
Biochemical and Physiological Effects:
PCTP has been shown to have various biochemical and physiological effects. In vitro studies have shown that PCTP has antioxidant properties and can protect cells from oxidative damage. PCTP has also been shown to have antibacterial properties against various bacterial strains. However, the physiological effects of PCTP in vivo have not been extensively studied.
Advantages and Limitations for Lab Experiments
One advantage of using PCTP in lab experiments is its high yield and good purity, which can reduce the cost and time required for synthesis. PCTP is also stable and can be stored for long periods without degradation. However, one limitation of using PCTP in lab experiments is its potential toxicity, which may require special handling and disposal procedures.
Future Directions
There are several future directions for the research on PCTP. One direction is to further investigate its mechanism of action and physiological effects in vivo. Another direction is to explore its potential applications in the fields of medicine and agriculture, such as its use as an antioxidant or antibacterial agent. Additionally, the synthesis of new compounds based on PCTP may lead to the discovery of novel properties and applications.
Synthesis Methods
The synthesis of PCTP involves the reaction between 4-chlorophenol and thiourea, followed by the addition of pyrrolidine. This method has been optimized to achieve a high yield of PCTP with good purity. Other methods, such as the use of sodium hydride as a base and the use of different solvents, have also been reported.
Scientific Research Applications
PCTP has been used in various scientific research applications, including as a ligand for metal ions, as a reducing agent for the synthesis of metal nanoparticles, and as a precursor for the synthesis of other organic compounds. PCTP has also been studied for its potential antioxidant and antibacterial properties.
Properties
IUPAC Name |
(4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h3-6,13H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJBBXUCSNBWJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)C2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250759 | |
Record name | (4-Hydroxyphenyl)-1-pyrrolidinylmethanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200531 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
84783-02-8 | |
Record name | (4-Hydroxyphenyl)-1-pyrrolidinylmethanethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84783-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Hydroxyphenyl)-1-pyrrolidinylmethanethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801250759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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